- Alkali-metal mediated zincation of N-heterocyclic substrates using the lithium zincate complex, (THF)Li(TMP)Zn(tBu)2 and applications in in situ cross coupling reactions, Tetrahedron Letters, 2011, 52(36), 4590-4594

Cas no 89640-55-1 (3-Iodo-4-methoxypyridine)

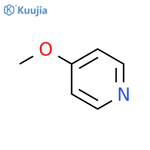

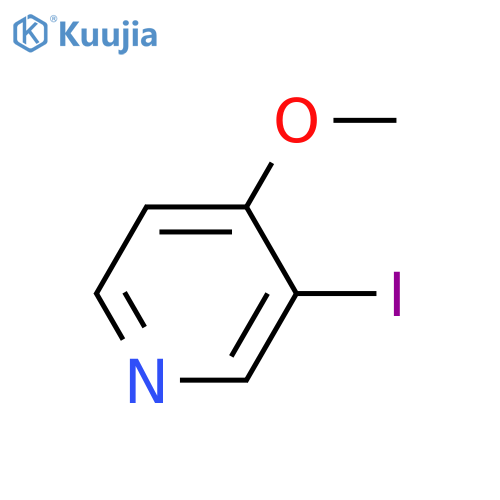

3-Iodo-4-methoxypyridine structure

Nombre del producto:3-Iodo-4-methoxypyridine

Número CAS:89640-55-1

MF:C6H6INO

Megavatios:235.022413730621

MDL:MFCD01416617

CID:720084

PubChem ID:329771707

3-Iodo-4-methoxypyridine Propiedades químicas y físicas

Nombre e identificación

-

- 3-Iodo-4-methoxypyridine

- 3-IODO-4-METHOXY-PYRIDINE

- Pyridine,3-iodo-4-methoxy-

- PYRIDINE, 3-IODO-4-METHOXY-

- 3-iodo-4-methoxy pyridine

- WZAPSURIRLYQEJ-UHFFFAOYSA-N

- 4852AC

- 3-Iodo-4-methoxypyridine, AldrichCPR

- AB09106

- VP11847

- ST24042233

- 640I551

- 3-Iodo-4-methoxypyridine (ACI)

- AK-079/09930013

- DB-011208

- EN300-317089

- CS-W006465

- AC-28210

- AKOS015853846

- MFCD01416617

- 89640-55-1

- SCHEMBL359458

- DTXSID70358560

- AS-10295

- SY110365

- J-512681

- O11019

-

- MDL: MFCD01416617

- Renchi: 1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3

- Clave inchi: WZAPSURIRLYQEJ-UHFFFAOYSA-N

- Sonrisas: IC1C(OC)=CC=NC=1

Atributos calculados

- Calidad precisa: 234.94900

- Masa isotópica única: 234.94941g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 1

- Complejidad: 89.1

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 1.5

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 22.1

Propiedades experimentales

- Color / forma: No data avaiable

- Denso: 1.825

- Punto de fusión: No data available

- Punto de ebullición: 271.2°C at 760 mmHg

- Punto de inflamación: 117.8°C

- índice de refracción: 1.598

- PSA: 22.12000

- Logp: 1.69480

- Presión de vapor: 0.0±0.5 mmHg at 25°C

3-Iodo-4-methoxypyridine Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H302

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 22

- Instrucciones de Seguridad: H303+H313+H333

-

Señalización de mercancías peligrosas:

- Nivel de peligro:IRRITANT

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Iodo-4-methoxypyridine Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Iodo-4-methoxypyridine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317089-0.5g |

3-iodo-4-methoxypyridine |

89640-55-1 | 0.5g |

$1165.0 | 2023-02-24 | ||

| eNovation Chemicals LLC | Y1009458-500mg |

3-Iodo-4-methoxy-pyridine |

89640-55-1 | 95% | 500mg |

$170 | 2024-07-28 | |

| TRC | I737743-10mg |

3-Iodo-4-methoxypyridine |

89640-55-1 | 10mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195672-25g |

3-Iodo-4-methoxypyridine |

89640-55-1 | 98% | 25g |

¥1499.90 | 2023-09-02 | |

| Chemenu | CM173872-10g |

3-Iodo-4-methoxypyridine |

89640-55-1 | 98% | 10g |

$505 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OW460-1g |

3-Iodo-4-methoxypyridine |

89640-55-1 | 98% | 1g |

282.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | Y1009458-1g |

3-Iodo-4-methoxy-pyridine |

89640-55-1 | 95% | 1g |

$180 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1209676-5G |

3-iodo-4-methoxy-pyridine |

89640-55-1 | 97% | 5g |

$110 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1209676-25G |

3-iodo-4-methoxy-pyridine |

89640-55-1 | 97% | 25g |

$210 | 2024-07-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0039-5g |

3-Iodo-4-methoxy-pyridine |

89640-55-1 | 97% | 5g |

3052.95CNY | 2021-05-08 |

3-Iodo-4-methoxypyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Catalysts: Zincate(1-), bis(1,1-dimethylethyl)(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium… Solvents: Tetrahydrofuran ; 2 h, rt; rt → 0 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 5 min, 0 °C

1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C

1.3 0 - 10 °C; 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C

1.3 0 - 10 °C; 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationships, Tetrahedron, 2016, 72(17), 2196-2205

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Bis[N1-[2-(dimethylamino-κN)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine-κN1,κN2]… ; 2 h, 0 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C

Referencia

- Potassium-alkyl magnesiates: synthesis, structures and Mg-H exchange applications of aromatic and heterocyclic substrates, Chemical Communications (Cambridge, 2014, 50(85), 12859-12862

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc , Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 2 h, rt

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 2 h, rt

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Computed CH acidity of biaryl compounds and their deprotonative metalation by using a mixed lithium/zinc-TMP base, Chemistry - A European Journal, 2013, 19(24), 7944-7960

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt

1.2 Solvents: Dimethylformamide ; 60 °C

1.2 Solvents: Dimethylformamide ; 60 °C

Referencia

- Copper-catalyzed trifluoromethylation of alkoxypyridine derivatives, Molecules, 2020, 25(20),

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 5 min, 0 °C

1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C

1.3 0 - 10 °C; 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.5 Reagents: Sodium thiosulfate Solvents: Water

1.6 Reagents: Cesium carbonate Catalysts: Copper Solvents: Acetonitrile ; 24 h, reflux

1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C

1.3 0 - 10 °C; 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.5 Reagents: Sodium thiosulfate Solvents: Water

1.6 Reagents: Cesium carbonate Catalysts: Copper Solvents: Acetonitrile ; 24 h, reflux

Referencia

- Synthesis of N-pyridyl azoles using a deprotometalation-iodolysis-N-arylation sequence and evaluation of their antiproliferative activity in melanoma cells, Tetrahedron, 2016, 72(41), 6467-6476

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Aluminate(1-), tris(2-methylpropyl)(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium… Solvents: Tetrahydrofuran ; 5 h, -78 °C → 0 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, -78 °C → 0 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, -78 °C → 0 °C

Referencia

- Regio- and Chemoselective Direct Generation of Functionalized Aromatic Aluminum Compounds Using Aluminum Ate Base, Journal of the American Chemical Society, 2004, 126(34), 10526-10527

3-Iodo-4-methoxypyridine Raw materials

3-Iodo-4-methoxypyridine Preparation Products

3-Iodo-4-methoxypyridine Literatura relevante

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

3. Book reviews

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

89640-55-1 (3-Iodo-4-methoxypyridine) Productos relacionados

- 849359-56-4(3,5-Diiodo-4-methoxypyridine)

- 339096-89-8(methyl 2-methanesulfonyl-6-oxo-1,2-diazinane-4-carboxylate)

- 2287335-25-3({[3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine)

- 1033693-07-0(2-bromo-N-cyclopropylpropanamide)

- 1243373-55-8(5-Bromo-2-(propan-2-YL)phenol)

- 923714-79-8(6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide)

- 1160357-42-5(CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester)

- 2877718-64-2(N-{[4-fluoro-1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide)

- 2228017-78-3(rac-1-fluoro-3-(1R,4R)-2-oxa-5-azabicyclo2.2.1heptan-5-ylpropan-2-ol)

- 2228350-97-6(4-1-(2,3-dihydro-1-benzofuran-5-yl)ethylpiperidine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:89640-55-1)3-Iodo-4-methoxypyridine

Pureza:99%

Cantidad:25g

Precio ($):263.0